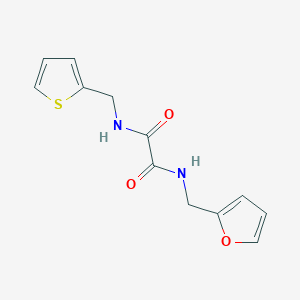
N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide (FTO) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTO is a small molecule inhibitor of fat mass and obesity-associated protein (FTO), which is a member of the AlkB family of dioxygenases. FTO is involved in the regulation of RNA demethylation, and its dysregulation has been linked to various diseases, including obesity, diabetes, and cancer.
Wirkmechanismus
N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is involved in the regulation of RNA demethylation, which is a crucial process in gene expression and cellular function. N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide-mediated RNA demethylation involves the removal of the N6-methyladenosine (m6A) modification from RNA molecules. The dysregulation of N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide-mediated RNA demethylation has been linked to various diseases, including obesity, diabetes, and cancer. N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors bind to the active site of N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide and prevent the demethylation of RNA molecules, leading to the inhibition of N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide-mediated cellular processes.
Biochemical and Physiological Effects
N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors have been shown to have various biochemical and physiological effects. In animal models of obesity and diabetes, N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors have been shown to reduce body weight, improve glucose homeostasis, and decrease insulin resistance. In cancer cells, N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors have been shown to inhibit the growth and proliferation of cancer cells, enhance the efficacy of chemotherapy, and induce apoptosis. N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors have also been shown to have anti-inflammatory effects and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors have several advantages for lab experiments, including their high potency, selectivity, and stability. N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors have been optimized to produce high yields and purity, making them suitable for various research applications. However, N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors also have some limitations, including their potential off-target effects and the need for further optimization to improve their pharmacokinetic properties.
Zukünftige Richtungen
There are numerous future directions for N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide research, including the development of new N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors with improved pharmacokinetic properties, the identification of new N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide substrates, and the elucidation of the role of N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide in various diseases. N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors have the potential to be used as therapeutic agents for obesity, diabetes, and cancer, and further research is needed to explore their clinical applications. Additionally, the development of new tools and techniques for studying N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide-mediated RNA demethylation will provide new insights into the role of N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide in gene expression and cellular function.
Synthesemethoden
The synthesis of N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves a multi-step process that starts with the preparation of furan-2-ylmethylamine and thiophen-2-ylmethylamine. These two amines are then reacted with oxalyl chloride to form the corresponding acid chlorides, which are subsequently reacted with ammonia to form the corresponding amides. The final step involves the reaction of the two amides to form N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide. The synthesis of N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been optimized to produce high yields and purity, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been extensively studied for its potential applications in various fields, including obesity, diabetes, and cancer research. N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors have been shown to reduce body weight and improve glucose homeostasis in animal models of obesity and diabetes. In cancer research, N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors have been shown to inhibit the growth and proliferation of cancer cells by targeting N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide-mediated RNA demethylation. N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors have also been shown to enhance the efficacy of chemotherapy in cancer cells.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-11(13-7-9-3-1-5-17-9)12(16)14-8-10-4-2-6-18-10/h1-6H,7-8H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOJGGNBTANNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[1-(2-methylpropanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2624807.png)


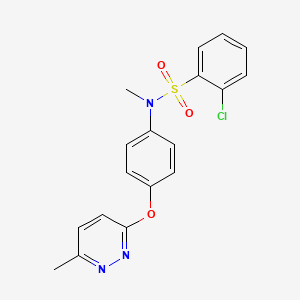
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2624814.png)
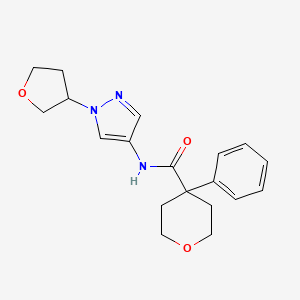
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,4-dihydro-1H-isochromene-8-carboxamide;hydrochloride](/img/structure/B2624816.png)
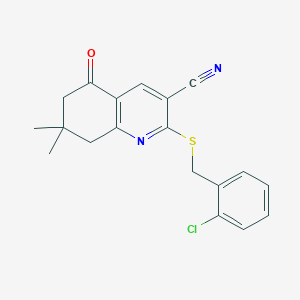

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-bromophenyl)acetamide](/img/structure/B2624819.png)
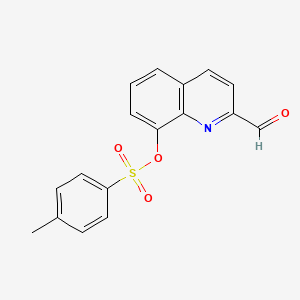
![Ethyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2624824.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2624827.png)